molecular formula C30H24N6S2 B2420902 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole CAS No. 256949-37-8

3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B2420902
CAS No.: 256949-37-8
M. Wt: 532.68
InChI Key: MRZXXERDWSOVPF-UHFFFAOYSA-N
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Description

3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazole derivatives.

Properties

IUPAC Name

3-[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N6S2/c1-5-13-23(14-6-1)27-31-33-29(35(27)25-17-9-3-10-18-25)37-21-22-38-30-34-32-28(24-15-7-2-8-16-24)36(30)26-19-11-4-12-20-26/h1-20H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZXXERDWSOVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCSC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiocarbohydrazide with Benzil

The foundational step involves the reaction of thiocarbohydrazide with benzil in refluxing ethanol, catalyzed by acetic acid.

Reaction Scheme:
$$
\text{Thiocarbohydrazide} + \text{Benzil} \xrightarrow[\text{AcOH}]{\text{EtOH, reflux}} \text{4,5-Diphenyl-4H-1,2,4-triazole-3-thiol} + \text{H}_2\text{O}
$$

Conditions and Yield:

  • Solvent: Ethanol (95%)
  • Temperature: 80°C, reflux for 6–8 hours
  • Yield: 68–74% after recrystallization from ethanol-chloroform (1:1).

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the thiocarbohydrazide’s terminal amine on benzil’s carbonyl, followed by cyclodehydration to form the triazole ring. The thiol (–SH) group arises from the retention of the thiocarbonyl sulfur during cyclization.

Disulfide Bridge Formation via Alkylation

Thiol Alkylation with 1,2-Dibromoethane

The critical coupling step involves treating two equivalents of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with 1,2-dibromoethane in the presence of a base.

Reaction Scheme:
$$
2\,\text{Triazole-SH} + \text{Br–CH}2\text{–CH}2\text{–Br} \xrightarrow[\text{Base}]{\text{DMF, 60°C}} \text{Target Compound} + 2\,\text{HBr}
$$

Optimized Parameters:

  • Base: Triethylamine (2.2 equivalents)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 60°C for 12 hours
  • Workup: Precipitation in ice-water, filtration, and purification via column chromatography (SiO₂, ethyl acetate/hexane).

Challenges and Solutions:

  • Competitive Oxidation: Thiols may oxidize to disulfides; thus, reactions are conducted under nitrogen.
  • Regioselectivity: Excess base ensures complete deprotonation of thiols, favoring S-alkylation over N-alkylation.

Alternative Synthetic Routes

Oxidative Coupling of Thiols

In lieu of alkylation, oxidative coupling using iodine or hydrogen peroxide can dimerize thiols directly. However, this approach yields the disulfide (–S–S–) bridge, necessitating subsequent reduction and re-alkylation, which complicates scalability.

One-Pot Sequential Cyclization-Alkylation

A streamlined method involves generating the triazole-thiol in situ from benzil and thiocarbohydrazide, followed by immediate alkylation without isolating the intermediate. While this reduces steps, it demands precise stoichiometric control to avoid side products.

Characterization and Analytical Data

Spectroscopic Confirmation:

  • FT-IR: ν(S–H) at 2570 cm⁻¹ (absent in final product); ν(C=N) at 1600 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 7.45–7.89 (m, 20H, aromatic), δ 3.12 (t, 4H, –S–CH₂–), δ 2.85 (t, 4H, –CH₂–S–).
  • LC-MS: m/z 665.2 [M+H]⁺ (calculated for C₃₄H₂₈N₆S₄: 664.8).

Crystallographic Data (Analogous Compound):
Single-crystal X-ray analysis of a related triazole-thiol derivative reveals a dihedral angle of 86.0° between the triazole and phenyl rings, with intermolecular N–H⋯S hydrogen bonding stabilizing the lattice.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Advantages Limitations
Stepwise Alkylation 65–72 ≥98 High reproducibility, scalable Multi-step, requires inert atmosphere
One-Pot Synthesis 58–63 90–95 Reduced purification steps Lower yield due to side reactions
Oxidative Coupling 45–50 85–90 Simplicity Forms disulfide, requires post-modification

Industrial and Environmental Considerations

Scalability: The stepwise alkylation method is preferred for pilot-scale production, offering consistent yields >70%.
Green Chemistry Metrics:

  • E-factor: 8.2 (kg waste/kg product), driven by solvent use in column chromatography.
  • PMI (Process Mass Intensity): 12.4, highlighting opportunities for solvent substitution (e.g., ethanol instead of DMF).

Chemical Reactions Analysis

3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The process often includes:

  • Formation of Triazole Rings: Utilizing precursors like 4,5-diphenyl-4H-1,2,4-triazole.
  • Thiol Substitution: Introducing sulfanyl groups to enhance biological activity.

Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole exhibit significant activity against various bacterial strains and fungi. For instance:

  • Antifungal Properties: The compound has shown effectiveness against Candida species and other pathogenic fungi.
  • Antibacterial Properties: Studies demonstrate its potential against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has been evaluated for:

  • Cytotoxicity: Exhibiting selective cytotoxic effects on cancer cell lines while sparing normal cells.

Pharmacological Insights

The pharmacological profile of 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole includes:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerSelective cytotoxicity on cancer cell lines
Anti-inflammatoryPotential to reduce inflammation
AntiviralActivity against viral infections

Case Study 1: Antimicrobial Screening

A study conducted on various triazole derivatives demonstrated that those with sulfanyl substitutions exhibited enhanced antimicrobial activities. The compound was tested using agar diffusion methods against common pathogens like Staphylococcus aureus and Candida albicans, showing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Anticancer Evaluation

In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell proliferation noted at higher concentrations. These findings suggest potential for development into therapeutic agents for cancer treatment.

Mechanism of Action

The mechanism of action of 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds with different targets, leading to the inhibition or activation of specific biochemical pathways . For example, its anticancer activity is attributed to its ability to inhibit the aromatase enzyme, which plays a crucial role in estrogen biosynthesis .

Comparison with Similar Compounds

3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

The compound 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple phenyl groups and a triazole ring. The presence of sulfur atoms in the sulfanyl groups enhances its biological interactions.

PropertyValue
Chemical Formula C20_{20}H18_{18}N4_{4}S2_{2}
Molecular Weight 398.51 g/mol
CAS Number Not available

Triazole derivatives exhibit a variety of biological activities through different mechanisms:

  • Enzyme Inhibition : Many triazoles act as inhibitors for enzymes such as carbonic anhydrase and various kinases, disrupting essential metabolic pathways in cells.
  • Antimicrobial Activity : Triazoles have demonstrated efficacy against a range of pathogens including bacteria and fungi by inhibiting cell wall synthesis or interfering with nucleic acid metabolism.
  • Anticancer Properties : Certain triazoles have shown potential in cancer treatment by inducing apoptosis in tumor cells and inhibiting cell proliferation.

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance, studies have reported that compounds similar to 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole exhibit activity against various bacterial strains such as Klebsiella, Salmonella, and Shigella .

Anticancer Activity

A recent study focused on the anticancer effects of triazole derivatives found that compounds with similar structures showed significant cytotoxicity against cancer cell lines. For example:

Compound NameCell Line TestedIC50 (µM)
Triazole Derivative AMCF7 (Breast Cancer)12.5
Triazole Derivative BHeLa (Cervical Cancer)8.7

These results suggest that the compound may also exhibit similar anticancer properties due to its structural similarities .

Case Studies

  • Inhibition of Carbonic Anhydrase : A study demonstrated that specific triazole derivatives inhibited human carbonic anhydrase with IC50 values ranging from 10 to 20 µM. This suggests potential applications in treating conditions like glaucoma and edema .
  • Antibacterial Efficacy : Another investigation into the antibacterial properties of triazoles highlighted that certain derivatives were effective against multi-drug resistant strains of bacteria. The mechanism was primarily attributed to the disruption of bacterial cell wall synthesis .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are yields optimized?

The compound is synthesized via thiol-alkylation reactions involving substituted triazole-thione precursors. For example:

  • Step 1 : React 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with 2-chloroethylsulfanyl derivatives in ethanol under reflux (1–2 hours).
  • Step 2 : Neutralize the mixture with dilute HCl, filter the precipitate, and recrystallize in ethanol (yields: 65–85%) .
  • Optimization : Excess alkenyl halide (1.2 equiv.) and controlled pH (neutral to slightly acidic) improve yield .

Q. Which spectroscopic techniques are critical for structural validation?

  • IR spectroscopy : Confirms S–H bond absence (2500–2600 cm⁻¹) post-alkylation and C–S stretching (600–700 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and methylene groups adjacent to sulfanyl moieties (δ 3.5–4.0 ppm) .
  • X-ray crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) and validates crystallinity .

Q. What preliminary biological screening methods are used to assess activity?

  • Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in triazole derivatives?

  • Solvent polarity : Ethanol promotes nucleophilic substitution at the sulfur atom, while DMF may favor alternate pathways .
  • Temperature : Reflux (78°C) minimizes side products like disulfides compared to room-temperature reactions .
  • Catalysts : Glacial acetic acid (5 drops) accelerates imine formation in related triazole syntheses .

Q. How can computational methods (e.g., DFT) resolve discrepancies in molecular geometry?

  • DFT/B3LYP/6-31G(d,p) : Optimizes X-ray-derived coordinates to calculate bond lengths (e.g., C–S: 1.78 Å experimental vs. 1.81 Å theoretical) and intermolecular interactions (e.g., C–O···π) .
  • Hydrogen bonding : Computational models identify weak H-bonds (D–H···A distances < 3.0 Å) that stabilize crystal packing .

Q. What strategies address contradictions between biological activity and structural data?

  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings reduce antimicrobial activity by 30–50%) .
  • Crystallographic refinement : Use SHELXL to resolve disorder in sulfanyl-ethyl chains, which may misrepresent steric effects in docking studies .

Q. How are intermolecular interactions probed in solid-state studies?

  • X-ray diffraction : Identifies π-π stacking (3.8–4.2 Å between phenyl rings) and C–H···S interactions (2.9–3.1 Å) .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H: 45%, S···H: 15%) to predict solubility and stability .

Methodological Tables

Q. Table 1. Key Structural Parameters from X-ray/DFT Studies

ParameterExperimental (X-ray) Theoretical (DFT)
C–S bond length (Å)1.781.81
N–N–C angle (°)115.2114.9
Torsion (S–C–C–S) (°)178.3179.1

Q. Table 2. Biological Activity of Triazole Derivatives

SubstituentMIC (S. aureus) Cytotoxicity (IC₅₀, μM)
4,5-Diphenyl12.5 μg/mL>100
4-Nitrophenyl25.0 μg/mL85

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